molecular formula C27H31NO6 B12185790 Benzamide, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-(1-methylethoxy)- CAS No. 1018051-94-9

Benzamide, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-(1-methylethoxy)-

Cat. No.: B12185790
CAS No.: 1018051-94-9
M. Wt: 465.5 g/mol
InChI Key: KJNTYMXXXGWGAR-UHFFFAOYSA-N
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Description

Benzamide, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-(1-methylethoxy)- is a complex organic compound with a unique structure that includes multiple functional groups

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-(1-methylethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Benzamide, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-(1-methylethoxy)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-(1-methylethoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Benzamide, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-(1-methylethoxy)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Benzamide derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. The compound Benzamide, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-(1-methylethoxy)- is a complex organic molecule that has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H29N2O4C_{22}H_{29}N_{2}O_{4}, characterized by the presence of methoxy groups, a hydroxyl group, and a propyl chain. These functional groups contribute to its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC22H29N2O4
Molecular Weight373.48 g/mol
IUPAC NameBenzamide, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-(1-methylethoxy)-

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The hydroxyl and methoxy groups facilitate hydrogen bonding and hydrophobic interactions, which are crucial for binding to target proteins. Preliminary studies suggest that it may act as an enzyme inhibitor , potentially modulating pathways involved in various diseases.

Antimicrobial Activity

Research indicates that benzamide derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains. The structure-activity relationship (SAR) analysis suggests that modifications in the benzamide structure can enhance its antibacterial potency.

Enzyme Inhibition

Benzamide derivatives have been studied for their inhibitory effects on cholinesterases (AChE and BuChE). The compound's potential as an inhibitor can be evaluated through IC50 values, which quantify the concentration required to inhibit 50% of enzyme activity. Comparative studies have shown that certain benzamide derivatives possess IC50 values comparable to established inhibitors like rivastigmine:

CompoundIC50 (µM)
Benzamide Derivative27.04–106.75 (AChE)
Rivastigmine38.4
Other Benzamide Derivatives33.1–85.8 (AChE), 53.5–228.4 (BuChE)

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated various benzamide derivatives against Mycobacterium tuberculosis and reported MIC values ranging from 125 µM to 250 µM for the most active compounds, indicating potential for further development as antitubercular agents .
  • Enzyme Inhibition Research : Another investigation focused on the inhibition of acetylcholinesterase by benzamide derivatives, revealing that modifications in the side chains could significantly enhance inhibitory activity compared to standard drugs .

Properties

CAS No.

1018051-94-9

Molecular Formula

C27H31NO6

Molecular Weight

465.5 g/mol

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C27H31NO6/c1-19(2)34-26-9-5-20(6-10-26)27(30)28(21-7-11-23(31-3)12-8-21)17-22(29)18-33-25-15-13-24(32-4)14-16-25/h5-16,19,22,29H,17-18H2,1-4H3

InChI Key

KJNTYMXXXGWGAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CC(COC2=CC=C(C=C2)OC)O)C3=CC=C(C=C3)OC

Origin of Product

United States

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